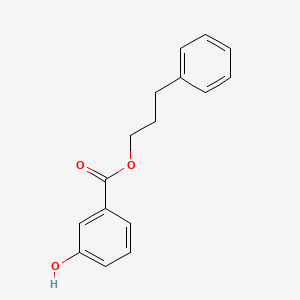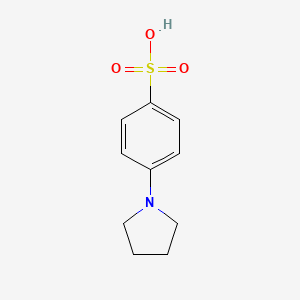
3-Phenylpropyl 3-hydroxybenzoate
Overview
Description
3-Phenylpropyl 3-hydroxybenzoate is a chemical compound with the CAS Number: 85322-36-7 and a molecular weight of 256.3 . Its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H16O3/c17-15-10-4-9-14 (12-15)16 (18)19-11-5-8-13-6-2-1-3-7-13/h1-4,6-7,9-10,12,17H,5,8,11H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 256.3 . More specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
3-Phenylpropyl 3-hydroxybenzoate has a wide range of applications in scientific research. It has been used to study the effects of antioxidants on cell viability and oxidative stress. It has also been used to study the effects of antioxidants on lipid peroxidation and DNA damage. This compound has also been used to study the effects of antioxidants on inflammation and immunological responses. Additionally, this compound has been used to study the effects of antioxidants on the metabolism of drugs and other xenobiotics.
Mechanism of Action
Target of Action
It is known that hydroxybenzoates, a class of compounds to which 3-phenylpropyl 3-hydroxybenzoate belongs, interact with various biological targets .
Mode of Action
It’s known that hydroxybenzoates can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound and its targets.
Biochemical Pathways
This compound may be involved in the biodegradation of aromatic hydrocarbons, entering the TCA cycle through the gentisate pathway . The enzyme 3-Hydroxybenzoate 6-hydroxylase, an NADH-dependent flavoprotein, can convert 3-hydroxybenzoate, an important intermediate in this process .
Result of Action
The compound’s potential involvement in the biodegradation of aromatic hydrocarbons suggests it may play a role in the breakdown and removal of these compounds from the environment .
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Phenylpropyl 3-hydroxybenzoate in lab experiments is its ability to act as an antioxidant and scavenge ROS and RNS. Additionally, this compound is relatively inexpensive and easy to obtain. However, this compound is not as effective at scavenging ROS and RNS as some other compounds, such as vitamin E. Additionally, this compound can be toxic to cells at high concentrations.
Future Directions
The future of 3-Phenylpropyl 3-hydroxybenzoate research is promising. Future research could focus on developing more effective methods of synthesizing this compound. Additionally, future research could focus on studying the effects of this compound on other diseases and conditions, such as cancer and neurodegenerative diseases. Additionally, future research could focus on developing more effective methods of delivering this compound to cells. Finally, future research could focus on developing more effective methods of scavenging ROS and RNS in cells.
Safety and Hazards
properties
IUPAC Name |
3-phenylpropyl 3-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c17-15-10-4-9-14(12-15)16(18)19-11-5-8-13-6-2-1-3-7-13/h1-4,6-7,9-10,12,17H,5,8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRVGCWBPCGFEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC(=O)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Pyrrolidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B3157776.png)
![5-Phenyl-2-(pyrrolidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B3157795.png)
![Chloro[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene]gold(I)](/img/structure/B3157799.png)

![Potassium;trifluoro-[(E)-4-phenylbut-1-enyl]boranuide](/img/structure/B3157808.png)


![(2-Methylpropyl)[(3-phenoxyphenyl)methyl]amine](/img/structure/B3157850.png)


![1-Benzyl-5-bromo-1H-benzo[d]imidazole](/img/structure/B3157882.png)

![1-Ethyl-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B3157895.png)
